molecular formula C10H15BrN4O2 B6224849 tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate CAS No. 2763977-27-9

tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate

Cat. No.: B6224849
CAS No.: 2763977-27-9
M. Wt: 303.16 g/mol
InChI Key: VKMWLYUTXLIEPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.

    Introduction of the Triazole Moiety: The 3-bromo-1H-1,2,4-triazole moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of an azetidine derivative with 3-bromo-1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate.

    Protection with Tert-butyl Group: The final step involves the protection of the azetidine nitrogen with a tert-butyl group. This can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom of the triazole ring.

    Oxidation and Reduction: The azetidine ring and the triazole moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as solvent.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Substitution: Products with various nucleophiles replacing the bromine atom.

    Oxidation: Oxidized derivatives of the azetidine or triazole rings.

    Reduction: Reduced forms of the azetidine or triazole rings.

    Hydrolysis: Corresponding carboxylic acid derivative.

Scientific Research Applications

Tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions involving azetidine and triazole derivatives.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as stability and reactivity.

    Agricultural Chemistry:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The triazole moiety can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide conformational rigidity and enhance binding affinity. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(4-iodo-1H-pyrazol-1-yl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(3-bromo-1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate is unique due to the presence of the 3-bromo-1H-1,2,4-triazole moiety, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of diverse bioactive compounds and materials with tailored properties.

Properties

CAS No.

2763977-27-9

Molecular Formula

C10H15BrN4O2

Molecular Weight

303.16 g/mol

IUPAC Name

tert-butyl 3-(3-bromo-1,2,4-triazol-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C10H15BrN4O2/c1-10(2,3)17-9(16)14-4-7(5-14)15-6-12-8(11)13-15/h6-7H,4-5H2,1-3H3

InChI Key

VKMWLYUTXLIEPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=NC(=N2)Br

Purity

95

Origin of Product

United States

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